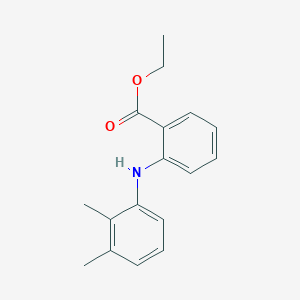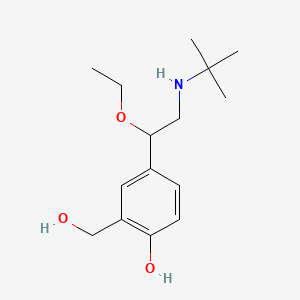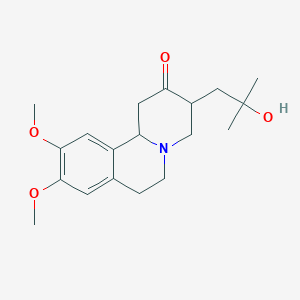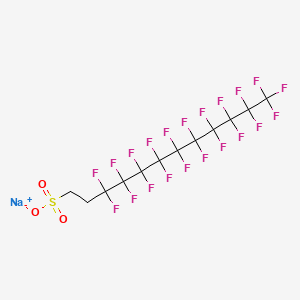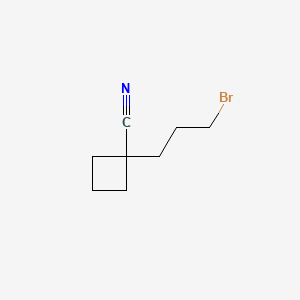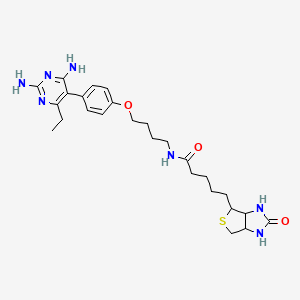
Pyrimethamine Biotin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimethamine Biotin is a biotin derivative of pyrimethamine, a potent inhibitor of Mdr-1 (P-glycoprotein). Pyrimethamine is an antiparasitic drug used in the prevention and treatment of toxoplasmosis and malaria . The combination of these two compounds enhances the effectiveness of pyrimethamine by preventing the efflux of active compounds from the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimethamine typically begins with p-chlorophenylacetonitrile, which undergoes a condensation reaction with ethyl propionate ester. The product of this reaction then reacts with diazomethane to form an enol ether, which subsequently reacts with free guanidine in a second condensation reaction . The biotin derivative is then synthesized by conjugating biotin to pyrimethamine through a suitable linker.
Industrial Production Methods
Industrial production of pyrimethamine involves large-scale chemical synthesis using the aforementioned synthetic routes. The production of biotin, on the other hand, can be achieved through chemical synthesis or microbial fermentation. Microbial production offers an environmentally sustainable alternative with promising prospects .
化学反应分析
Types of Reactions
Pyrimethamine Biotin undergoes various chemical reactions, including:
Oxidation: Pyrimethamine can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert pyrimethamine to its amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring of pyrimethamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyrimethamine N-oxide.
Reduction: Pyrimethamine amine derivatives.
Substitution: Various substituted pyrimethamine derivatives.
科学研究应用
Pyrimethamine Biotin has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of Mdr-1 (P-glycoprotein) and its effects on drug resistance.
Biology: Employed in the study of cellular transport mechanisms and the role of biotin in metabolic processes.
Industry: Applied in the production of biotin-enriched supplements and pharmaceuticals.
作用机制
Pyrimethamine inhibits the dihydrofolate reductase of plasmodia, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This leads to the failure of nuclear division at the time of schizont formation in erythrocytes and liver. The action of pyrimethamine against Toxoplasma gondii is greatly enhanced when used in conjunction with sulfonamides . Biotin, as a coenzyme, plays a role in protein synthesis, including the production of keratin .
相似化合物的比较
Similar Compounds
Trimethoprim: Another dihydrofolate reductase inhibitor used in combination with sulfamethoxazole for the treatment of bacterial infections.
Methotrexate: A folic acid antagonist used in the treatment of cancer and autoimmune diseases.
Sulfadoxine: Often used in combination with pyrimethamine for the treatment of malaria.
Uniqueness
Pyrimethamine Biotin is unique due to its dual functionality. It combines the antiparasitic properties of pyrimethamine with the metabolic benefits of biotin, enhancing its effectiveness in inhibiting Mdr-1 (P-glycoprotein) and preventing drug resistance .
属性
分子式 |
C26H37N7O3S |
|---|---|
分子量 |
527.7 g/mol |
IUPAC 名称 |
N-[4-[4-(2,4-diamino-6-ethylpyrimidin-5-yl)phenoxy]butyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C26H37N7O3S/c1-2-18-22(24(27)33-25(28)30-18)16-9-11-17(12-10-16)36-14-6-5-13-29-21(34)8-4-3-7-20-23-19(15-37-20)31-26(35)32-23/h9-12,19-20,23H,2-8,13-15H2,1H3,(H,29,34)(H2,31,32,35)(H4,27,28,30,33) |
InChI 键 |
BFKUOZXULQKXMB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)OCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


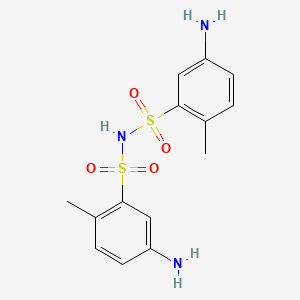
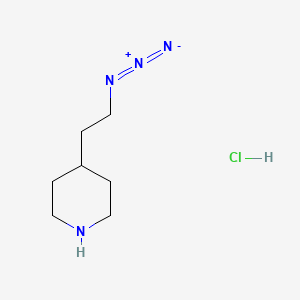
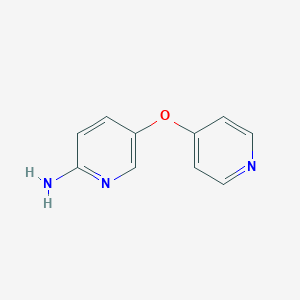
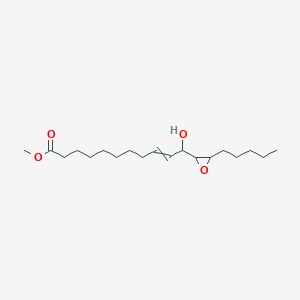
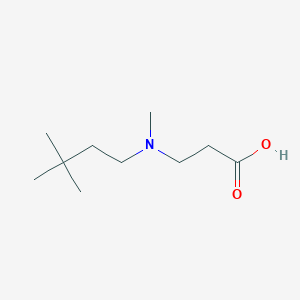
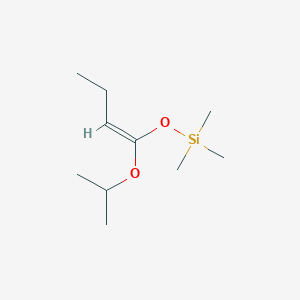
![2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride](/img/structure/B13445537.png)
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide](/img/structure/B13445541.png)

